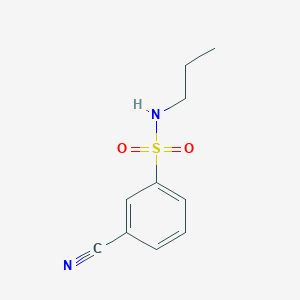

3-cyano-N-propylbenzenesulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

56542-63-3 |

|---|---|

Molecular Formula |

C10H12N2O2S |

Molecular Weight |

224.28 g/mol |

IUPAC Name |

3-cyano-N-propylbenzenesulfonamide |

InChI |

InChI=1S/C10H12N2O2S/c1-2-6-12-15(13,14)10-5-3-4-9(7-10)8-11/h3-5,7,12H,2,6H2,1H3 |

InChI Key |

ANKGIYWHSRXDTE-UHFFFAOYSA-N |

SMILES |

CCCNS(=O)(=O)C1=CC=CC(=C1)C#N |

Canonical SMILES |

CCCNS(=O)(=O)C1=CC=CC(=C1)C#N |

Origin of Product |

United States |

Q & A

Q. What are the optimal synthetic routes for 3-cyano-N-propylbenzenesulfonamide, and how can purity be maximized?

The synthesis typically involves nucleophilic substitution of benzenesulfonyl chloride derivatives with propylamine, followed by cyano-group introduction via nitrile coupling or substitution. Key steps include:

- Sulfonamide formation : Reacting 3-cyanobenzenesulfonyl chloride with n-propylamine in anhydrous dichloromethane under nitrogen .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to achieve >95% purity .

- Validation : Monitor reaction progress via TLC and confirm final structure using H/C NMR and FT-IR (e.g., sulfonamide S=O stretch at ~1350–1150 cm) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- NMR : H NMR (DMSO-d6) resolves propyl chain protons (δ 0.8–1.5 ppm) and aromatic/cyano signals (δ 7.5–8.3 ppm). C NMR confirms the cyano carbon at ~115 ppm .

- X-ray crystallography : Monoclinic crystal systems (space group P21/c) are common for sulfonamides, with lattice parameters (e.g., a = 25.0232 Å, b = 5.3705 Å) aiding in confirming molecular packing and hydrogen-bonding networks .

- Mass spectrometry : High-resolution ESI-MS to verify molecular ion [M+H] and fragmentation patterns .

Advanced Research Questions

Q. How do substituents on the benzene ring (e.g., cyano vs. chloro groups) influence the reactivity and bioactivity of N-propylbenzenesulfonamides?

- Electronic effects : Cyano groups are strong electron-withdrawing substituents, increasing sulfonamide acidity (pKa ~8–10) compared to chloro derivatives. This enhances hydrogen-bonding potential with biological targets .

- Structure-activity relationships (SAR) : In analogues like 4-chloro-N-[3-(1-hexynyl)phenyl]benzenesulfonamide, chloro groups improve lipid solubility, while cyano groups favor interactions with polar enzyme active sites .

- Experimental validation : Compare inhibition kinetics (e.g., IC50) against carbonic anhydrase isoforms using UV-Vis assays .

Q. What methodological strategies resolve contradictions in spectral data for sulfonamide derivatives?

- Case study : Discrepancies in H NMR splitting patterns may arise from rotameric equilibria of the propyl chain. Use variable-temperature NMR (VT-NMR) to slow conformational exchange and clarify splitting .

- Crystallographic validation : Resolve ambiguous NOE correlations via single-crystal X-ray diffraction, as demonstrated for 3-chloro-N-phenylbenzamide (monoclinic P21/c symmetry) .

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict optimized geometries and NMR chemical shifts, cross-referenced with experimental data .

Q. How can stability studies under varying pH and temperature conditions inform storage protocols for this compound?

- Accelerated degradation : Conduct HPLC-monitored stress tests (e.g., 40°C/75% RH for 4 weeks). Cyano groups are prone to hydrolysis in acidic conditions (pH <3), forming carboxylic acid derivatives .

- Storage recommendations : Store at −20°C in amber vials with desiccants to prevent photodegradation and moisture uptake .

- Kinetic analysis : Calculate degradation rate constants (k) using first-order models; correlate with Arrhenius plots to predict shelf life .

Q. What advanced computational approaches predict the physicochemical properties and binding modes of this compound?

- QSAR modeling : Use Quantitative Structure-Property Relationship (QSPR) algorithms to predict logP (∼2.1) and solubility (∼0.5 mg/mL in water) .

- Molecular docking : AutoDock Vina simulations reveal preferential binding to carbonic anhydrase IX (Gln92, Asn67 residues) via sulfonamide oxygen interactions .

- MD simulations : GROMACS-based trajectories (100 ns) assess stability of ligand-protein complexes under physiological conditions .

Methodological Considerations

- Analytical validation : For HPLC, use C18 columns (e.g., 5 μm, 250 × 4.6 mm) with mobile phase acetonitrile/0.1% TFA (70:30), retention time ~6.2 min .

- Synthetic optimization : Replace traditional solvents with cyclopentyl methyl ether (CPME) for greener synthesis .

- Data interpretation : Cross-validate spectral data with PubChem and NIST databases to avoid misassignment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.